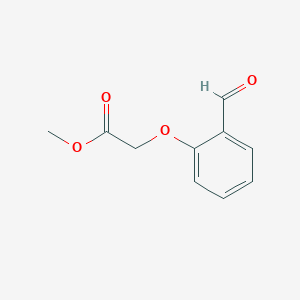

Methyl (2-formylphenoxy)acetate

Vue d'ensemble

Description

Methyl (2-formylphenoxy)acetate is an organic compound with the molecular formula C10H10O4. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a formyl group at the ortho position and an ester group at the para position. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Methyl (2-formylphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of salicylaldehyde with methyl bromoacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the bromoacetate, leading to the formation of the desired product . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.

Analyse Des Réactions Chimiques

Methyl (2-formylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Methyl (2-formylphenoxy)acetate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of methyl (2-formylphenoxy)acetate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the addition of electrons from the reducing agent. The molecular targets and pathways involved in these reactions vary depending on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Methyl (2-formylphenoxy)acetate can be compared with other similar compounds, such as:

Phenoxyacetic acid: Lacks the formyl group and has different reactivity and applications.

Methyl (4-formylphenoxy)acetate: Has the formyl group at the para position instead of the ortho position, leading to different chemical properties and reactivity.

Methyl (2-hydroxyphenoxy)acetate: Has a hydroxyl group instead of a formyl group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Activité Biologique

Methyl (2-formylphenoxy)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of 2-formylphenol with methyl acetate in the presence of a suitable catalyst. This method has been optimized in various studies to enhance yield and purity. For instance, one study reported a straightforward procedure that yielded the compound with a high degree of purity, which is crucial for biological assays .

Anticancer Properties

This compound has shown promising anticancer activity in several studies:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have evaluated its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), KB (nasopharyngeal carcinoma), and SK-N-MC (neuroblastoma). The compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth .

- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the activation of pro-apoptotic pathways. This was supported by flow cytometry analyses that demonstrated increased annexin V binding in treated cells, indicating early apoptosis .

Acetylcholinesterase Inhibition

Another notable biological activity of this compound is its role as an acetylcholinesterase inhibitor :

- Inhibition Potency : Research has identified this compound as part of a new class of acetylcholinesterase inhibitors, with some derivatives exhibiting greater potency than traditional inhibitors like galanthamine. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Anticancer Activity Evaluation

In a detailed study assessing the anticancer properties of this compound:

- Methodology : The MTT assay was employed to evaluate cell viability post-treatment. Various concentrations were tested to determine the IC50 values.

- Results : The compound demonstrated an IC50 range from 7.56 μg/ml to 25.04 μg/ml against different cancer cell lines, indicating its potential as a novel chemotherapeutic agent .

Case Study 2: Neuropharmacological Applications

A separate investigation focused on the neuropharmacological effects:

- Testing Protocol : The study involved administering various concentrations of this compound to cultured neurons and measuring acetylcholinesterase activity.

- Findings : The results indicated that certain derivatives significantly inhibited acetylcholinesterase activity, suggesting their utility in developing treatments for cognitive disorders associated with cholinergic dysfunction .

Comparative Analysis Table

Propriétés

IUPAC Name |

methyl 2-(2-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNZMMUFVVXGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408875 | |

| Record name | methyl (2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-34-0 | |

| Record name | methyl (2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl (2-formylphenoxy)acetate in the synthesis of dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates?

A1: this compound serves as a crucial starting material in the synthesis of both dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates. The research highlights a new synthetic method involving the Morita-Baylis-Hillman reaction. This compound first undergoes a Morita-Baylis-Hillman reaction with different aldehydes. The resulting adducts can then undergo an intramolecular conjugate displacement reaction to yield dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates. Alternatively, reacting the acetates of these Morita-Baylis-Hillman adducts leads to the formation of methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.